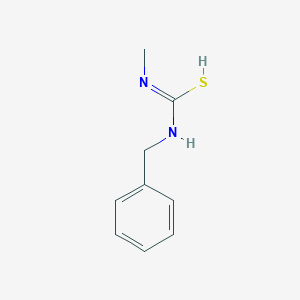

N-benzyl-N'-methylcarbamimidothioic acid

Description

Historical Context and Chemical Significance of Carbamimidothioic Acid Scaffolds

The history of carbamimidothioic acid scaffolds is intrinsically linked to the study of thiourea (B124793) and its derivatives. Thiourea, an analogue of urea (B33335) where the oxygen atom is replaced by sulfur, was first synthesized in 1873. nih.gov This discovery opened a new chapter in organic chemistry, leading to the exploration of a wide array of organosulfur compounds. nih.govwikipedia.org Carbamimidothioic acids, existing as the thiol tautomeric form of thioureas, soon became recognized as versatile building blocks in organic synthesis. wikipedia.orgwikipedia.org

The chemical significance of the carbamimidothioic acid scaffold, or isothiourea, is multifold:

Precursors to Heterocycles: These scaffolds are fundamental in the synthesis of various heterocyclic compounds. For instance, they are used to prepare aminothiazoles through reactions with α-haloketones and are precursors to pyrimidine (B1678525) derivatives. wikipedia.org

Nucleophilic Sulfur Center: The sulfur atom in isothioureas is nucleophilic, allowing for reactions like S-alkylation to form isothiouronium salts. These salts are valuable intermediates for synthesizing thiols. wikipedia.org

Bioisosteric Replacement: In medicinal chemistry, the thiourea and isothiourea moieties are often used as bioisosteres of ureas. This substitution can lead to compounds with improved pharmacological properties due to the different electronic and steric nature of sulfur compared to oxygen. nih.gov

Hydrogen Bonding Capability: The N-H groups within the scaffold are potent hydrogen-bond donors, which is a crucial feature for interacting with biological targets like enzymes and receptors. nih.govwikipedia.org

Coordination Chemistry: Carbamimidothioic acid derivatives can form stable complexes with various metal ions, a property that is exploited in analytical chemistry and the design of metalloenzyme inhibitors. nih.govchemicalbook.com

Scope and Relevance of N-benzyl-N'-methylcarbamimidothioic Acid Investigations

While direct investigations into this compound are limited, the relevance of studying such a molecule can be inferred from research on its close analogues. The core structure suggests specific areas of chemical and biological interest. The presence of both N-benzyl and N'-methyl groups provides a basis for exploring structure-activity relationships (SAR) in various biological assays.

For example, research on N-substituted thiourea derivatives has demonstrated a wide range of biological activities, including antitumor and enzyme inhibitory effects. researchgate.net The variation of substituents on the nitrogen atoms significantly influences the biological activity. In a series of N-benzyl-N-(X-2-hydroxybenzyl)-N′-phenylthioureas, certain derivatives showed potent inhibitory activity against EGFR and HER-2 kinases, which are important targets in cancer therapy. researchgate.net Similarly, studies on conformationally constrained analogues of N'-benzyl-N-substituted thioureas have identified potent antagonists for the TRPV1 receptor, a target for pain relief. nih.gov

The synthesis of N,N'-substituted thioureas is well-established and can be achieved through various methods, including the reaction of amines with isothiocyanates. nih.govresearchgate.net The specific synthesis of N-benzyl-N-methylthiourea, a closely related precursor, is documented. sigmaaldrich.com This suggests that this compound could be readily synthesized and investigated for its potential biological activities.

Overview of Research Trajectories for Carbamimidothioate Derivatives

Research into carbamimidothioate derivatives is an active and evolving field, with several key trajectories:

Enzyme Inhibition: A significant area of research focuses on the development of carbamimidothioates as enzyme inhibitors. Their ability to interact with active sites through hydrogen bonding and coordination with metal cofactors makes them attractive candidates for targeting various enzymes.

Nitric Oxide Synthase (NOS) Inhibition: S-substituted isothioureas have been identified as potent inhibitors of nitric oxide synthase. nih.govnih.gov For example, S-ethylisothiourea (EITU) and S-aminoethylisothiourea (AEITU) are potent inhibitors of inducible NOS (iNOS). nih.gov

Carbonic Anhydrase (CA) Inhibition: Carbamimidothioate derivatives have been investigated as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. A study on alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates revealed potent inhibition of several human CA isoforms. nih.gov

Tyrosinase Inhibition: Indole-thiourea derivatives have been designed as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, with some compounds showing greater potency than the standard inhibitor, kojic acid. mdpi.com

Cholinesterase Inhibition: Certain thiourea derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant for the treatment of Alzheimer's disease. mdpi.com

Antimicrobial Agents: The development of new antimicrobial agents is another major research direction. Carbamimidothioate derivatives have shown promising activity against a range of pathogens.

Novel isothiourea derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and protozoa. nih.gov

N-2,5-dimethylphenylthioureido acid derivatives are being explored as potential scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. nih.gov

Anticancer Agents: The structural features of carbamimidothioates make them suitable for the design of new anticancer drugs.

N-acyl thiourea derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. mdpi.com

Novel N-benzylisatin-aryl-hydrazones, which contain a related structural motif, have shown potent antiproliferative activity against lung and cervical cancer cell lines. mdpi.com

The following interactive data tables summarize some of the research findings on the enzyme inhibitory activity of carbamimidothioate and related thiourea derivatives.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Substituted (4-sulphamoylphenyl)carbamimidothioates nih.gov

| Compound | Substitution (R) | hCA I K_I (nM) | hCA II K_I (nM) | hCA VII K_I (nM) |

| 8g | Benzyl | 82.2 | 85.8 | 2.4 |

| 8h | 2-Fluorobenzyl | 47.7 | 12.1 | 2.4 |

| 8i | 3-Fluorobenzyl | 38.5 | 9.7 | 1.8 |

| 8j | 4-Cyanobenzyl | 42.6 | 1.9 | 1.9 |

| 8k | 4-Trifluoromethylbenzyl | 79.4 | 8.8 | 8.4 |

| 8l | 3,4-Dichlorobenzyl | 40.5 | 9.4 | 7.7 |

| 8m | 3,5-Difluorobenzyl | 72.5 | 1.7 | 1.2 |

| 8o | 3,5-Dimethylbenzyl | 83.9 | 23.3 | 25.6 |

| AAZ (Standard) | - | 250 | 12.5 | 2.5 |

Table 2: Inhibition of Cholinesterases by Thiourea Derivatives mdpi.com

| Compound | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) |

| 3 | 50 | 60 |

| 4 | >100 | >100 |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N'-methylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBTTXVKWIAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCC1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(NCC1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl N Methylcarbamimidothioic Acid and Its Derivatives

De Novo Synthetic Routes to the Carbamimidothioic Acid Core

De novo synthesis involves the assembly of the central C=S bond and its adjacent C-N linkages from simpler, distinct components. These methods are valued for their flexibility in introducing diverse substituents.

Multicomponent reactions (MCRs), which combine three or more reagents in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to the thiourea (B124793) core. researchgate.net Less common than stepwise methods, certain MCRs utilize sulfur-transfer agents to construct the C=S bond in situ. For instance, hydrogen sulfide (B99878) has been used as a sulfur source in reactions with 1-cyanobenzotriazole and amines to produce thioureas in moderate to high yields. researchgate.net Another approach involves the use of cyanamides as a precursor, which can react with a sulfur source and amines to build the desired scaffold. researchgate.net

The most prevalent method for constructing N,N'-disubstituted thioureas involves the coupling of an isothiocyanate with a primary or secondary amine. This reaction is a highly efficient addition reaction that directly forms the thiourea linkage. The isothiocyanate itself can be generated through various functional group transformations. A widely used method is the conversion of primary amines into isothiocyanates. nih.govd-nb.info This transformation is often achieved by reacting the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. nih.govd-nb.info This salt is then treated with a desulfurylation reagent, such as cyanuric chloride (TCT) or di-tert-butyl dicarbonate, to yield the isothiocyanate. nih.govkiku.dk This two-step sequence, which can often be performed in one pot, represents a powerful functional group transformation from an amine to a versatile thiourea precursor. nih.gov

The synthesis of unsymmetrical thioureas, such as N-benzyl-N'-methylthiourea, requires careful control of chemo- and regioselectivity to prevent the formation of undesired symmetrical byproducts (e.g., N,N'-dibenzylthiourea and N,N'-dimethylthiourea). A one-pot reaction with two different amines and a thiocarbonyl source often yields a mixture of products. researchgate.net

To achieve selectivity, a two-step sequential method is highly effective. researchgate.net In this approach, a less reactive amine is first reacted with a reagent like phenyl chlorothionoformate to form a stable O-phenyl thiocarbamate intermediate. researchgate.net This intermediate is isolated and then reacted with a second, more reactive amine in a separate step. researchgate.net The second amine displaces the phenoxy group to afford the target unsymmetrical thiourea in good to excellent yields, without the formation of symmetrical side products. researchgate.net The order of amine addition is crucial for maximizing the yield of the desired unsymmetrical product. researchgate.net

Table 1: Two-Step Regioselective Synthesis of an Unsymmetrical Thiourea

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | Phenyl Chlorothionoformate | Amine A (e.g., Aniline) | O-Phenyl carbamothioate | Formation of a stable, isolable intermediate. |

| 2 | O-Phenyl carbamothioate | Amine B (e.g., Benzylamine) | Unsymmetrical Thiourea (N-phenyl-N'-benzylthiourea) | Controlled addition of the second amine prevents self-reaction and ensures regioselectivity. researchgate.net |

Precursor-Based Synthesis and Derivatization

These methods utilize readily available starting materials that already contain one of the required nitrogen-containing fragments.

The most direct and common precursor-based synthesis of N-benzyl-N'-methylthiourea involves the reaction of an amine with an isothiocyanate. orgsyn.org This method offers two convergent pathways:

Pathway A: Reaction of N-benzylamine with methyl isothiocyanate.

Pathway B: Reaction of methylamine (B109427) with benzyl (B1604629) isothiocyanate.

This type of reaction is a general method for preparing di- and tri-substituted thioureas. orgsyn.org The reaction is typically carried out by stirring the amine and isothiocyanate in a suitable solvent, such as ethanol or water, often at room temperature or with gentle heating. orgsyn.org The isothiocyanate precursors are either commercially available or can be synthesized from the corresponding primary amines (benzylamine or methylamine) and a thiocarbonyl source like carbon disulfide or thiophosgene. kiku.dkcbijournal.comorganic-chemistry.org

Table 2: Precursor Combinations for N-benzyl-N'-methylthiourea Synthesis

| Pathway | Amine Precursor | Isothiocyanate Precursor | Product |

|---|---|---|---|

| A | N-Benzylamine | Methyl isothiocyanate | N-benzyl-N'-methylthiourea |

| B | Methylamine | Benzyl isothiocyanate | N-benzyl-N'-methylthiourea |

N,N'-disubstituted thioureas can be synthesized through the chemical conversion of related functional groups, such as carbamates or, more directly, thiocarbamates. As described in the regioselective synthesis approach (Section 2.1.3), O-phenyl thiocarbamates are excellent precursors. researchgate.net These intermediates, prepared from a primary amine and phenyl chlorothionoformate, undergo a substitution reaction with a second amine to yield the final thiourea product. researchgate.net This represents a direct conversion of a thiocarbamate derivative into a thiourea.

Another potential, though less direct, route is the thionation of the corresponding urea (B33335) (N-benzyl-N'-methylurea). In organic synthesis, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a well-established functional group transformation. This is typically achieved using thionating agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. While specific examples for the direct thionation of N-benzyl-N'-methylurea are not prominently featured, this remains a viable synthetic strategy based on general principles of functional group interconversion.

Strategies for Introducing the Thioic Acid Moiety

The creation of the N-benzyl-N'-methylcarbamimidothioic acid scaffold, which is an isothiourea structure, fundamentally relies on the formation of a carbon-sulfur bond and the specific arrangement of nitrogen substituents. The isothiourea core is a crucial intermediate in both agricultural and medicinal chemistry keaipublishing.com. A primary and traditional route to S-alkylated derivatives involves the alkylation of the corresponding thiourea precursor, N-benzyl-N'-methylthiourea. This reaction is typically achieved by treating the thiourea with an alkyl halide. The sulfur atom of the thiourea acts as a nucleophile, displacing the halide and forming an S-alkyl isothiouronium salt orgsyn.orgresearchgate.net.

Another significant strategy involves multi-component reactions (MCRs), which offer advantages such as operational simplicity, step economy, and waste minimization keaipublishing.com. One such approach is the three-component coupling of thiols, isocyanides, and amines keaipublishing.com. In the context of this compound, this could involve benzylamine (B48309), methyl isocyanide, and a sulfur source. For instance, a three-component reaction of alcohols or thiols with N,N-dibromoarylsulfonamides and an isonitrile can yield isothioureas in very good yields through a metal-free process that proceeds via a carbodiimide intermediate organic-chemistry.org.

Furthermore, the synthesis can begin from N¹-cyano-S-methylisothioureas. These precursors can be obtained from the reaction of dimethyl N-cyanodithioiminocarbonate with primary amines like benzylamine or methylamine nih.gov. The resulting N-substituted N¹-cyano-S-methylisothiourea can then react with another amine, leading to the substitution of the thiomethyl group to form the desired guanidine-like structure nih.gov.

| Starting Materials | Reagents | Product Type | Key Features |

| N-benzyl-N'-methylthiourea | Alkyl Halide | S-Alkyl Isothiouronium Salt | Standard S-alkylation of a thiourea precursor orgsyn.orgresearchgate.net. |

| Thiol, Isocyanide, Amine | Electrochemical Conditions | Isothiourea Derivative | Electrochemical, free-radical based, avoids heavy metals keaipublishing.com. |

| Alcohol/Thiol, N,N-Dibromoarylsulfonamide, Isonitrile | K₂CO₃ | Isothiourea Derivative | Metal-free, proceeds via a carbodiimide intermediate organic-chemistry.org. |

| Dimethyl N-cyanodithioiminocarbonate, Amine | Heat, Polar Solvent | N-substituted N¹-cyano-S-methylisothiourea | Intermediate for further reaction with another amine nih.gov. |

Advanced Synthetic Techniques

Modern organic synthesis emphasizes not only the creation of target molecules but also the efficiency, selectivity, and environmental impact of the methods used. The synthesis of this compound and its derivatives has benefited from such advanced techniques.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis offers a powerful tool for improving the synthesis of isothioureas by enabling reactions under milder conditions, reducing reaction times, and enhancing selectivity. While some methods aim to be metal-free organic-chemistry.org, others leverage transition metals to facilitate challenging bond formations.

A notable example is the copper-catalyzed S-arylation of arylthioureas, which provides aryl-isothioureas. This ligand-free method is characterized by good yields, short reaction times, and a broad substrate scope organic-chemistry.org. Applying this to an N-benzyl-N'-methylthiourea precursor could provide a direct route to S-aryl derivatives.

Recently, electrochemical methods have emerged as a catalytic approach that avoids the use of heavy metal catalysts and stoichiometric oxidants keaipublishing.com. In one study, isothiourea derivatives were synthesized by the oxidation of thiophenols to sulfur radicals under electrochemical conditions, which then react with isocyanides and amines. This electrocatalytic three-component reaction demonstrates wide substrate applicability and high atom economy keaipublishing.com.

Heterogeneous nickel catalysts have also been employed in related syntheses, such as the direct coupling of benzyl alcohols with ammonia (B1221849) sources to form primary benzylamines, which are key building blocks nih.gov. This "borrowing hydrogen" methodology highlights the potential for commercially available catalysts to facilitate key bond-forming steps in the synthesis of precursors to the target compound nih.gov.

| Catalytic Method | Catalyst/Mediator | Reaction Type | Advantages |

| S-Arylation | Copper | C-S Coupling | Ligand-free, good yield, short reaction time organic-chemistry.org. |

| Three-Component Reaction | Electrochemical | C-S and C-N Coupling | No heavy metals, no stoichiometric oxidants, high atom economy keaipublishing.com. |

| Amination of Alcohols | Heterogeneous Ni | C-N Coupling (Precursor Synthesis) | Uses commercially available catalysts, atom-economic nih.gov. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of thiourea and isothiourea scaffolds, this includes the use of environmentally benign solvents, minimizing hazardous reagents, and improving energy efficiency.

One approach involves a one-pot synthesis of nitro N,N'-diaryl thioureas using Cyrene as a green alternative solvent to THF, achieving nearly quantitative yields nih.gov. While this applies to diaryl thioureas, the principle of using safer, bio-based solvents is directly applicable to the synthesis of N-benzyl-N'-methylthiourea, the precursor to the target thioic acid. Another green method for synthesizing thiourea derivatives uses water as a solvent, reacting phenoxysulfonyl chloride with a primary amine in a one-step process. This method features readily available, low-toxicity raw materials and convenient, environmentally friendly purification google.com.

Electrochemical synthesis, as mentioned previously, is a prime example of a green chemistry approach. By using electricity to drive the reaction, it eliminates the need for chemical oxidants that generate waste keaipublishing.com. Multicomponent reactions also align with green chemistry principles by maximizing the incorporation of starting materials into the final product, thus improving atom economy and reducing waste keaipublishing.com. The shift towards more sustainable chemicals is a significant trend driving innovation in this area sphericalinsights.com.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and reaction control. The use of continuous reactors can mitigate safety risks, such as the explosion risk associated with using hydroxylamine at high temperatures in the synthesis of precursors like N-benzylhydroxylamine hydrochloride mdpi.com.

While specific flow synthesis protocols for this compound are not widely documented, the principles have been successfully applied to the synthesis of related intermediates and structures. For instance, a continuous flow approach has been developed to access α-trifluoromethylthiolated amides from carboxylic acids, involving the in-flow conversion of the acid into an N-acylpyrazole followed by reaction with an electrophilic SCF₃ reagent researchgate.net. This demonstrates the potential for multi-step sequences to be "telescoped" in a flow system, improving efficiency.

The application of flow chemistry to the synthesis of this compound could involve pumping a solution of N-benzyl-N'-methylthiourea and an alkylating agent through a heated reactor coil to achieve rapid and controlled S-alkylation. Similarly, multi-component reactions could be adapted to flow conditions, allowing for precise control over stoichiometry and residence time to optimize yield and minimize side products. The development of such protocols is a logical next step for the industrial-scale production of this class of compounds mdpi.com.

Structural Elucidation and Spectroscopic Characterization of N Benzyl N Methylcarbamimidothioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map out the carbon skeleton and the placement of protons, providing unambiguous evidence for the compound's constitution.

One-Dimensional NMR (¹H and ¹³C) Analysis

The ¹H NMR spectrum of N-benzyl-N'-methylcarbamimidothioic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would likely present as a doublet around δ 4.6-4.8 ppm, with the splitting arising from coupling to the adjacent N-H proton. The methyl (CH₃) protons attached to the other nitrogen atom are anticipated to show a singlet at approximately δ 2.8-3.0 ppm. The protons on the nitrogen atoms (N-H) would give rise to broad signals, the chemical shifts of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm. The carbons of the phenyl ring would appear between δ 127-138 ppm. The benzylic CH₂ carbon is expected at approximately δ 48-50 ppm, while the methyl carbon would be found further upfield, around δ 30-35 ppm. For instance, in the related compound N-benzylbenzamide, the benzylic CH₂ carbon appears at δ 44.2 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~182 |

| Aromatic CH | ~7.3 (m) | ~127-129 |

| Aromatic C (quaternary) | - | ~138 |

| CH₂ | ~4.7 (d) | ~49 |

| CH₃ | ~2.9 (s) | ~32 |

| NH (benzyl) | variable (br s) | - |

| NH (methyl) | variable (br s) | - |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR (HSQC-DEPT, HMBC-DEPT) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would show direct one-bond correlations between protons and the carbons they are attached to. researchgate.netcolumbia.edu For example, it would correlate the methylene proton signals with the benzylic carbon signal and the methyl proton signals with the methyl carbon signal. A DEPT-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. researchgate.netcolumbia.edu Key HMBC correlations expected for this compound would include:

A correlation from the methylene (CH₂) protons to the quaternary aromatic carbon and the thiocarbonyl (C=S) carbon.

A correlation from the methyl (CH₃) protons to the thiocarbonyl (C=S) carbon.

Correlations from the N-H protons to adjacent carbons, further confirming the connectivity around the thiourea (B124793) core.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure.

Mass Spectrometric Analysis and Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₉H₁₂N₂S), the calculated exact mass is approximately 180.0772 g/mol . HRMS analysis would be expected to yield a measured m/z value that matches this calculated value to within a few parts per million, thus confirming the molecular formula. For related compounds, HRMS data has been successfully used to confirm their composition. rsc.org

Fragmentation Pattern Analysis (MSⁿ)

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation pattern for benzyl-containing compounds is the loss of the benzyl group to form a stable benzyl cation at m/z 91. researchgate.net Another likely fragmentation would involve the cleavage of the C-N bonds of the thiourea core. The analysis of the mass spectrum of the related N,N'-dibenzylthiourea shows characteristic fragments that can be informative. nist.gov Analysis of the fragmentation of thiourea itself also provides insight into the behavior of this functional group under mass spectrometric conditions.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 180 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 89 | [M - C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 59 | [CH₃NCS]⁺ |

Note: These are predicted fragments based on common fragmentation pathways.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations would appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A key diagnostic band is the C=S (thiocarbonyl) stretching vibration, which is expected to appear in the range of 1050-1250 cm⁻¹. The C-N stretching vibrations would likely be found in the 1350-1450 cm⁻¹ region. For comparison, the IR spectrum of thiourea shows characteristic bands for the C=S and N-H vibrations. researchgate.netchemicalbook.com The analysis of the FTIR spectrum of 1,3-diphenyl thiourea also provides a reference for the expected vibrational modes. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3200-3400 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| C-N stretch | 1350-1450 |

| C=S stretch | 1050-1250 |

Based on the conducted research, there is no specific scientific literature available detailing the structural elucidation and spectroscopic characterization of the chemical compound "this compound". The search results did not yield any data for the Infrared (IR) Spectroscopy, Raman Spectroscopy, or X-ray Crystallography of this particular molecule.

The information found pertains to related but structurally distinct compounds such as N-benzyl-N-methyldithiocarbamate, N-benzyl-2-(methylamino)benzamide, and various other benzylamine (B48309) and thiourea derivatives. However, these compounds differ from the requested this compound in their fundamental chemical structure.

Therefore, due to the absence of specific research findings for this compound, it is not possible to provide the detailed analysis and data tables as requested in the outline for the following sections:

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

Without access to experimental data from peer-reviewed scientific sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to synthesize and characterize this compound to obtain the necessary data for a comprehensive structural analysis.

Conformational Analysis and Isomerism of N Benzyl N Methylcarbamimidothioic Acid

Rotational Isomerism and Dynamic Equilibria (e.g., Cis/Trans Isomerism about C=N bonds)

The carbamimidothioic acid moiety contains a C=N double bond, which is a key structural feature leading to geometric isomerism. Due to the restricted rotation around this double bond, N-benzyl-N'-methylcarbamimidothioic acid can exist as two distinct geometric isomers: cis (Z) and trans (E). In the cis isomer, the benzyl (B1604629) group and the methyl group are on the same side of the C=N double bond, while in the trans isomer, they are on opposite sides.

This phenomenon is analogous to the well-documented cis-trans isomerism observed in other classes of organic compounds containing C=N or C=C double bonds. The interconversion between these isomers is not a free rotation at room temperature but rather a dynamic equilibrium. The energy barrier for this isomerization is typically high enough to allow for the potential separation or distinct observation of the individual isomers under specific conditions, for instance by spectroscopic methods like NMR.

Studies on structurally related compounds, such as N-benzyl-N-methylcarbamoyl chlorides and N-benzyl-N-(furan-2-ylmethyl)acetamide, have demonstrated the existence of such rotational isomers (rotamers) around the C-N single bond, which results in syn and anti conformations. udayton.eduscielo.br While these studies focus on C-N single bond rotation, the principles of restricted rotation and the existence of distinct isomeric forms are directly applicable to the C=N double bond in this compound. The equilibrium between the cis and trans isomers can be influenced by factors such as solvent polarity, temperature, and the nature of substituents on the nitrogen atoms.

| Isomer | Relative Position of Benzyl and Methyl Groups | Potential for Steric Hindrance |

|---|---|---|

| cis (Z) | Same side of the C=N double bond | Higher |

| trans (E) | Opposite sides of the C=N double bond | Lower |

Conformational Landscapes in Solution and Solid States

In solution, the molecule is in a dynamic state, with various conformations coexisting in equilibrium. The preferred conformations are those that minimize steric hindrance and optimize electronic interactions. The polarity of the solvent can play a crucial role in stabilizing certain conformations over others. For instance, in a polar solvent, conformations with a larger dipole moment might be favored. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are powerful tools for studying these dynamic equilibria in solution. By analyzing chemical shifts and coupling constants, it is possible to deduce the predominant conformations and the energetic barriers between them. Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to model the conformational space and predict the relative stabilities of different conformers. scielo.br

In the solid state, the molecule adopts a single, well-defined conformation that is packed into a crystal lattice. This conformation is determined by a combination of intramolecular forces, which dictate the most stable molecular shape, and intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the packing arrangement. X-ray crystallography is the primary experimental technique for determining the precise three-dimensional structure of molecules in the solid state. While no specific crystallographic data for this compound was found, analysis of related structures can provide insights into the likely packing motifs and intermolecular interactions.

Stereochemical Aspects and Chiral Synthesis Considerations

While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the benzyl group or by using a chiral reagent in its synthesis, would introduce stereochemical complexity. In such cases, the molecule could exist as a pair of enantiomers or diastereomers.

The synthesis of a specific stereoisomer would require a chiral synthesis approach. This could involve the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary. Asymmetric synthesis strategies are crucial in medicinal chemistry, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

For instance, in the asymmetric synthesis of related compounds, chiral lithium amides have been used to induce stereoselectivity in domino reactions. mdpi.com Such approaches could potentially be adapted for the stereoselective synthesis of derivatives of this compound. The control of stereochemistry during the synthesis would be critical to ensure the production of the desired isomer with high purity.

| Feature | Description | Influencing Factors | Analytical Techniques |

|---|---|---|---|

| Rotational Isomerism (C=N) | Existence of cis (Z) and trans (E) isomers due to restricted rotation. | Temperature, solvent polarity, substituents. | NMR Spectroscopy |

| Conformational Landscape (Solution) | Dynamic equilibrium of multiple conformations. | Solvent, temperature, intramolecular interactions. | NMR Spectroscopy, DFT Calculations |

| Conformational Landscape (Solid State) | A single, packed conformation in the crystal lattice. | Intermolecular forces, crystal packing energy. | X-ray Crystallography |

| Stereochemistry | Potential for chirality upon substitution. | Introduction of chiral centers. | Chiral Chromatography, Polarimetry |

Reaction Mechanisms and Reactivity of N Benzyl N Methylcarbamimidothioic Acid

Nucleophilic and Electrophilic Reactivity of the Carbamimidothioic Acid Moiety

The carbamimidothioic acid moiety in N-benzyl-N'-methylcarbamimidothioic acid exhibits ambident nucleophilic and electrophilic properties. The sulfur and nitrogen atoms can act as nucleophilic centers, while the central carbon atom of the carbamimidothioic group can serve as an electrophilic site.

The nucleophilicity of the sulfur atom is a key feature of the molecule's reactivity. It can readily participate in reactions with a variety of electrophiles. For instance, alkylation of the sulfur atom is a common reaction, leading to the formation of S-alkyl-isothiouronium salts. This high nucleophilicity is attributed to the soft nature of the sulfur atom and the electron-donating effect of the adjacent nitrogen atoms.

Conversely, the nitrogen atoms can also exhibit nucleophilic character, although this is generally less pronounced than that of the sulfur atom, especially in a neutral medium. The degree of nucleophilicity of the nitrogen atoms is influenced by the substitution pattern and the electronic environment.

The central carbon atom of the carbamimidothioic acid group is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This electrophilicity allows for nucleophilic attack at this position, often leading to addition or substitution reactions. The reactivity of this electrophilic center is crucial for many of the cyclization and condensation reactions in which this compound and its derivatives can participate.

| Reactive Center | Reactivity Type | Governing Factors | Typical Reactions |

| Sulfur Atom | Nucleophilic | Softness of the sulfur atom, electron-donating effect of nitrogen atoms. | Alkylation, Acylation, Addition to electrophilic alkenes. |

| Nitrogen Atoms | Nucleophilic | Electronic environment, substitution pattern. | Protonation, reactions with strong electrophiles. |

| Central Carbon Atom | Electrophilic | Electron-withdrawing effects of adjacent heteroatoms. | Nucleophilic addition, Cyclization-condensation reactions. |

Cleavage and Rearrangement Reactions

This compound and its derivatives are susceptible to various cleavage and rearrangement reactions, often triggered by thermal, acidic, or basic conditions. The stability of the C-S and C-N bonds within the carbamimidothioic acid core is a critical factor in these transformations.

One of the notable reactions is the cleavage of the C-S bond. Under reductive conditions, for instance, with reducing agents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation, desulfurization can occur to yield the corresponding formamidine (B1211174) derivative. Hydrolytic cleavage, particularly under acidic or basic conditions, can lead to the decomposition of the molecule, yielding products such as benzylamine (B48309), methylamine (B109427), carbonyl sulfide (B99878), or carbon dioxide and hydrogen sulfide after hydrolysis of the initial products.

Rearrangement reactions are also a possibility for derivatives of this compound. For example, S-allyl-isothioureas, which can be formed by the alkylation of the parent compound with an allyl halide, are known to undergo-sigmatropic rearrangements, specifically the thio-Claisen rearrangement, to yield N-allyl-thioureas upon heating. While not a direct reaction of the title compound, it highlights the potential for rearrangements in its derivatives.

| Reaction Type | Conditions | Bonds Involved | Potential Products |

| Reductive Cleavage | Reducing agents (e.g., Na/NH₃, H₂/catalyst) | C-S | Formamidine derivatives |

| Hydrolytic Cleavage | Acidic or basic hydrolysis | C-S, C-N | Benzylamine, Methylamine, Carbonyl sulfide |

| Rearrangement | Thermal (for specific derivatives like S-allyl) | C-S, C-N, C-C | N-allyl-thioureas |

Cycloaddition Reactions and Heterocycle Formation via this compound Intermediates

Derivatives of this compound, particularly its S-alkylated or acylated forms, are valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The presence of multiple nucleophilic and electrophilic centers within the molecule allows for versatile participation in cyclization reactions.

A common strategy involves the reaction of an isothiourea derivative with a bifunctional electrophile. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. In this reaction, the sulfur atom of the isothiourea initially acts as a nucleophile, displacing the halide. Subsequent intramolecular condensation between one of the nitrogen atoms and the ketone carbonyl group results in the formation of the five-membered thiazole ring.

Similarly, reactions with β-dicarbonyl compounds or their equivalents can afford pyrimidine (B1678525) derivatives. The isothiourea acts as a C-N-C building block, reacting with the two electrophilic carbonyl centers of the dicarbonyl compound to construct the six-membered pyrimidine ring. The specific substitution pattern on the resulting heterocycle is determined by the substituents on both the isothiourea and the dicarbonyl compound.

| Heterocycle Formed | Reactant Type | Role of Isothiourea Intermediate |

| Thiazoles | α-Haloketones | Nucleophilic attack by sulfur, followed by intramolecular condensation. |

| Pyrimidines | β-Dicarbonyl compounds | Acts as a C-N-C building block for the six-membered ring. |

| Triazines | Azo compounds, Nitriles | Can provide a N-C-N fragment for the triazine ring. |

Redox Chemistry and Radical Pathways

The redox chemistry of this compound and related thiourea (B124793) derivatives is primarily centered on the sulfur atom, which can exist in various oxidation states. Oxidation of the thiourea or isothiourea functionality can lead to a range of products depending on the oxidant and reaction conditions.

Mild oxidation, for instance with hydrogen peroxide or halogens in a controlled manner, can lead to the formation of disulfide-linked species, known as formamidine disulfides. These compounds contain a S-S bond and are formed by the coupling of two thiourea molecules.

Stronger oxidation can lead to the formation of sulfonic acids or other sulfur-oxygen species, often accompanied by the cleavage of the C-S bond. The exact nature of the products is highly dependent on the reaction conditions.

While less common, radical pathways involving thiourea derivatives have been reported. The sulfur atom can participate in radical reactions, and the presence of the benzyl (B1604629) group in this compound could also influence its radical chemistry. For instance, the benzylic C-H bonds could be susceptible to hydrogen atom abstraction under certain radical conditions. The study of radical-mediated cyclizations and additions involving thiourea derivatives is an area of ongoing research.

| Redox Process | Reagent/Condition | Key Transformation | Typical Product Class |

| Mild Oxidation | H₂O₂, Halogens | Formation of a disulfide bond | Formamidine disulfides |

| Strong Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Oxidation of sulfur, potential C-S cleavage | Sulfonic acids, Sulfates |

| Radical Reactions | Radical initiators | Hydrogen atom abstraction, radical addition | Varied, depending on specific reaction |

Computational Chemistry and Theoretical Modeling of N Benzyl N Methylcarbamimidothioic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of N-benzyl-N'-methylcarbamimidothioic acid. These calculations provide a foundational understanding of the molecule's reactivity and properties. By employing a basis set such as B3LYP/6-311++G(2d,p), it is possible to compute various electronic parameters. nih.gov

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms, indicating their role as potential sites for electrophilic attack, while the hydrogen atoms of the N-H and C-H groups would exhibit positive potential.

Mulliken charge analysis can distribute the total charge of the molecule among its constituent atoms, offering a quantitative measure of the partial charges. researchgate.net This information is vital for understanding intermolecular interactions and the reactivity of different atomic sites.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure.

Conformational Search and Energy Minimization Studies

The flexibility of this compound arises from the rotational freedom around its single bonds, particularly the C-N and C-S bonds. A conformational search is essential to identify the various stable conformers and their relative energies. This process involves systematically rotating the rotatable bonds and performing energy minimization on each resulting structure.

Energy minimization studies, often carried out using molecular mechanics force fields or quantum mechanical methods, help in locating the lowest energy conformer, which is the most probable structure of the molecule under given conditions. The relative energies of other stable conformers provide insight into the conformational population at a given temperature. For this compound, different orientations of the benzyl (B1604629) group relative to the carbamimidothioic acid moiety would lead to distinct conformers.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0.00 |

| 2 | 60° | 2.5 |

| 3 | -60° | 2.8 |

Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, MD simulations can track the trajectory of the system over time.

These simulations can reveal information about the molecule's flexibility, conformational transitions, and intermolecular interactions with the solvent. For example, an MD simulation in an aqueous solution would show how the polar and non-polar parts of this compound interact with water molecules through hydrogen bonding and hydrophobic interactions. This is particularly relevant for understanding its behavior in biological systems. mdpi.com

Reaction Pathway Analysis and Transition State Modeling

Theoretical modeling can be employed to investigate the potential chemical reactions involving this compound. This includes studying reaction mechanisms, identifying intermediates, and locating transition states. By mapping the potential energy surface of a reaction, the activation energy can be calculated, which is a key determinant of the reaction rate.

For instance, the hydrolysis or oxidation of the carbamimidothioic acid group could be modeled. Transition state modeling would involve finding the saddle point on the potential energy surface that connects the reactants and products. The geometry and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. Such analyses are vital for predicting the stability and reactivity of the compound under various conditions. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. DFT calculations are commonly used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. These can be compared with an experimental IR spectrum to aid in the assignment of the observed absorption bands. scirp.org Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated and are often in good agreement with experimental values, helping to confirm the molecular structure. mdpi.com

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm) - CH₂ | 4.5 | 4.6 |

| ¹H NMR (δ, ppm) - N-CH₃ | 3.1 | 3.2 |

| ¹³C NMR (δ, ppm) - C=S | 185.2 | 184.5 |

| IR Frequency (cm⁻¹) - N-H stretch | 3400 | 3390 |

| IR Frequency (cm⁻¹) - C=S stretch | 1250 | 1245 |

Note: The data presented in this table is for illustrative purposes to demonstrate the utility of computational prediction of spectroscopic parameters.

Advanced Chemical Modifications and Derivatization Strategies of N Benzyl N Methylcarbamimidothioic Acid

Synthesis of Substituted N-benzyl-N'-methylcarbamimidothioic Acid Analogues

The synthesis of analogues of this compound can be achieved through several methods, including the reaction of substituted benzylamines with alkylamines and carbon disulfide, or by reacting substituted isothiocyanates with appropriate amines. jlu.edu.cn These approaches allow for the introduction of a variety of substituents on both the benzyl (B1604629) and methylamine (B109427) moieties, yielding a library of derivatives with diverse electronic and steric properties. jlu.edu.cn

Alkylation and Acylation Strategies

The nitrogen and sulfur atoms of the thiourea (B124793) core are primary sites for alkylation and acylation, leading to the formation of isothioureas or further substituted thioureas.

Alkylation: The sulfur atom of the thiourea moiety is nucleophilic and readily undergoes S-alkylation upon reaction with alkyl halides. This reaction is a common strategy to produce S-alkyl-isothioureas, which are valuable intermediates in organic synthesis. For instance, the reaction with methyl iodide would yield N-benzyl-N'-methyl-S-methylisothiourea.

Acylation: Acylation reactions typically occur at one of the nitrogen atoms, often requiring a base to deprotonate the nitrogen first, thereby increasing its nucleophilicity. The reaction of N,N'-disubstituted thioureas with acylating agents like benzoyl chloride leads to the formation of N-acylthiourea derivatives. researchgate.netrsc.org This process involves the nucleophilic attack of a nitrogen atom on the carbonyl carbon of the acyl halide. google.com Studies on related N-phenylthiourea systems have shown that acylation with benzoyl chloride can proceed efficiently to yield N-benzoyl-N'-phenylthiourea. researchgate.net These acylated products have been investigated for their potential as ligands and in further synthetic transformations. rsc.org

Table 1: Examples of Alkylation and Acylation Reactions on Thiourea Scaffolds

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| S-Alkylation | Methyl Iodide | S-Alkyl-isothiourea |

| N-Acylation | Benzoyl Chloride | N-Acylthiourea |

Aromatic Substitution Reactions on the Benzyl Moiety

The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring. The outcomes of these substitutions are governed by the directing effects of the existing substituents. youtube.com

Nitration: The introduction of a nitro group (–NO2), typically using a mixture of nitric acid and sulfuric acid, is a common modification. youtube.com The position of nitration (ortho, meta, or para) on the benzyl ring would be influenced by the activating or deactivating nature of the thiourea moiety attached to the benzylic carbon.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the aromatic ring. These halogenated derivatives can serve as precursors for further cross-coupling reactions.

Friedel-Crafts Reactions: Alkylation or acylation of the benzene (B151609) ring can be achieved under Friedel-Crafts conditions, although the thiourea group might interfere with the Lewis acid catalyst.

The ability to functionalize the benzyl ring significantly expands the structural diversity of accessible analogues. researchgate.netnih.gov

Modifications at the Thioic Acid Group

The thioic acid group (or more accurately, the thiocarbonyl group C=S in the thiourea form) is a key site for chemical transformations.

Oxidative Cyclization: Thioureas are well-known precursors for the synthesis of various heterocyclic compounds through oxidative cyclization reactions. Depending on the reagent and reaction conditions, they can be converted into thiazoles, thiadiazoles, or other sulfur-containing heterocycles.

Desulfurization: The conversion of the thiocarbonyl group to a carbonyl group (C=O) can be achieved using various desulfurization agents, such as mercuric oxide or carbodiimides. This reaction transforms the thiourea derivative into its corresponding urea (B33335) analogue, N-benzyl-N'-methylurea.

Conversion to Guanidines: The thiourea can be S-alkylated and subsequently treated with an amine to replace the S-alkyl group, leading to the formation of a guanidine (B92328) derivative.

Transformation into Other Functional Groups

This compound and its derivatives are valuable precursors for synthesizing a variety of heterocyclic systems. The thiourea moiety can act as a building block, providing N-C-N or S-C-N fragments for ring formation.

For example, reactions of thioureas with α-haloketones are a classic method for the Hantzsch thiazole (B1198619) synthesis. Similarly, reactions with hydrazines or other bifunctional reagents can lead to the formation of thiadiazoles or other complex heterocyclic structures. rsc.org The specific reaction pathway and resulting heterocycle are highly dependent on the reaction conditions and the nature of the reacting partner. nih.gov

Polymerization and Material Precursor Potential

The potential for this compound to be used in materials science is an emerging area of interest. While direct polymerization of this specific compound is not widely documented, the functional groups present suggest potential as a monomer or a precursor for polymer synthesis.

Polymer Precursor: The presence of reactive N-H and C=S groups allows the molecule to potentially react with other monomers to be incorporated into a polymer backbone. For instance, it could react with diisocyanates or diacyl chlorides in polyaddition or polycondensation reactions.

Monomer for Radical Polymerization: While less common, the vinylogous derivatives of such compounds could potentially undergo radical polymerization. Research on the polymerization of related structures, such as N-vinylimidazole or benzyl methacrylate, demonstrates that benzyl groups and nitrogen-containing heterocycles can be incorporated into polymers. scispace.comresearchgate.net These polymers may exhibit interesting properties, such as serving as ligands for metal catalysis or having specific thermal or optical characteristics. rsc.org The synthesis of polymers containing benzyl groups, like poly(benzyl methacrylate), is well-established and used to create materials with specific functionalities. researchgate.net

Table 2: Potential Polymerization Strategies

| Polymerization Type | Potential Co-monomer | Resulting Polymer Type |

|---|---|---|

| Polycondensation | Diacyl Chlorides | Polyamide-thiourea |

| Polyaddition | Diisocyanates | Poly(thiourea-urea) |

Biochemical and Biological Research Perspectives of N Benzyl N Methylcarbamimidothioic Acid

Enzyme Inhibition Studies and Mechanistic Investigations

There is no available information on enzyme inhibition studies, including in vitro assays or the determination of inhibition constants (Ki), for N-benzyl-N'-methylcarbamimidothioic acid. Furthermore, no molecular docking studies elucidating its binding modes with any specific enzyme targets have been found in the searched scientific literature.

Interaction with Biomolecules and Receptor Binding Studies

No research has been published detailing the interaction of this compound with specific biomolecules or its binding affinity and selectivity for any receptors.

Investigation of Cellular Pathway Modulation at a Molecular Level

There is a lack of studies investigating the effects of this compound on the modulation of cellular pathways at the molecular level.

Exploration of Molecular Mechanisms Underlying Observed Biological Activities

As there are no observed biological activities (e.g., anti-inflammatory, anti-oxidative, anti-neoplastic) specifically reported for this compound at the cellular level, there is no research available on the underlying molecular mechanisms.

While research exists for structurally related compounds containing N-benzyl or carbamimidothioic acid moieties, these findings cannot be attributed to this compound itself without direct experimental evidence. The strict focus on the specified compound, as per the instructions, prevents the inclusion of data from these related but distinct chemical entities.

Therefore, this article cannot be generated as requested due to the absence of specific scientific research on this compound.

Potential Applications of N Benzyl N Methylcarbamimidothioic Acid in Chemical Science

Role as a Synthetic Intermediate in Organic Synthesis

The thiourea (B124793) functional group is a versatile precursor in the synthesis of a wide array of heterocyclic compounds and other organic structures. The presence of nucleophilic nitrogen and sulfur atoms, along with the ability to undergo various transformations, makes N-benzyl-N'-methylcarbamimidothioic acid a potentially valuable synthetic intermediate.

Substituted thioureas are frequently employed in the synthesis of thiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. chemicalbook.com The general synthetic strategy often involves the reaction of a thiourea with an α-haloketone. In the case of this compound, this could lead to the formation of specifically substituted aminothiazoles.

Furthermore, thiourea derivatives can be transformed into carbodiimides, which are widely used as coupling agents in peptide synthesis and other condensation reactions. Desulfurization of the thiourea moiety, typically with reagents like mercuric oxide or dicyclohexylcarbodiimide (B1669883) (DCC), would yield the corresponding N-benzyl-N'-methylcarbodiimide.

The reactivity of the thiourea group also allows for its participation in cycloaddition reactions and as a building block for more complex molecules. For instance, the reaction of substituted thioureas with isocyanates or isothiocyanates can lead to the formation of various heterocyclic systems. The synthesis of N-benzyl thiourea derivatives has been demonstrated through the reaction of α-methylbenzyl or p-chloro-α-methylbenzyl isothiocyanates with different alkylamines. jlu.edu.cn

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class | Significance |

| Hantzsch Thiazole (B1198619) Synthesis | α-Haloketones | Substituted aminothiazoles | Access to biologically active heterocycles |

| Desulfurization | Mercuric oxide, DCC | N-benzyl-N'-methylcarbodiimide | Formation of a versatile coupling agent |

| Cycloaddition | Dienes, dienophiles | Various heterocyclic systems | Construction of complex molecular scaffolds |

| Reaction with Isocyanates | R-N=C=O | Substituted ureas/thioureas | Building blocks for polymers and pharmaceuticals |

Application as a Ligand in Coordination Chemistry

The sulfur and nitrogen atoms of the thiourea group in this compound are excellent donor atoms for coordination with a wide range of metal ions. nih.gov Thiourea and its derivatives are known to act as versatile ligands, forming stable complexes with transition metals, lanthanides, and actinides. cardiff.ac.uk The coordination can occur through the sulfur atom, which is the most common mode, or through one or both nitrogen atoms, leading to monodentate or bidentate chelation. nih.gov

The nature of the substituents on the nitrogen atoms can influence the electronic and steric properties of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. The presence of the benzyl (B1604629) group in this compound could introduce beneficial properties, such as increased solubility in organic solvents and the potential for π-π stacking interactions within the crystal lattice of the complex.

These metal complexes have diverse applications, including catalysis, materials science, and as models for bioinorganic systems. For example, copper(I) complexes with thiourea ligands have been investigated for their catalytic activity in various organic transformations. The specific substitution pattern of this compound could allow for the fine-tuning of the electronic and steric environment around the metal center, potentially leading to enhanced catalytic performance.

Table 2: Potential Coordination Behavior of this compound

| Metal Ion | Potential Coordination Mode | Potential Applications of Complex |

| Copper(I), Silver(I), Gold(I) | S-donor | Catalysis, luminescent materials |

| Palladium(II), Platinum(II) | S-donor, N,S-chelate | Homogeneous catalysis, anticancer agents |

| Nickel(II), Cobalt(II), Zinc(II) | S-donor, N,S-chelate | Magnetic materials, enzyme models |

| Lanthanides (e.g., Eu, Tb) | S-donor | Luminescent probes, imaging agents |

Utilization in Supramolecular Chemistry and Material Design

The thiourea moiety is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group). This dual functionality makes this compound an excellent candidate for the construction of well-defined supramolecular assemblies. mersin.edu.tracs.org The formation of predictable hydrogen-bonding patterns can direct the self-assembly of molecules into one-, two-, or three-dimensional networks. mersin.edu.trresearchgate.net

The N-H protons of the thiourea group can form strong hydrogen bonds with a variety of acceptor atoms, including oxygen, nitrogen, and halide ions. acs.org The strength and directionality of these interactions can be influenced by the substituents on the thiourea nitrogen atoms. The benzyl and methyl groups in this compound would influence the steric hindrance and electronic nature of the N-H protons, thereby modulating the self-assembly process.

Furthermore, the benzyl group can participate in other non-covalent interactions, such as π-π stacking and C-H···π interactions, which can further stabilize the supramolecular architecture. researchgate.net The interplay of these various weak interactions could lead to the formation of complex and functional materials, such as organogels, liquid crystals, and porous solids. Thiourea derivatives have been shown to be promising compounds in materials chemistry due to their ability to form these intricate networks. mersin.edu.tr

Table 3: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Groups | Potential Outcome |

| N-H···S Hydrogen Bonding | Thiourea N-H and C=S | Dimer formation, linear chains |

| N-H···O/N Hydrogen Bonding | Thiourea N-H and external acceptors | Co-crystals, host-guest complexes |

| π-π Stacking | Benzyl rings | Stabilization of layered structures |

| C-H···π Interactions | Benzyl C-H and adjacent benzyl rings | Directional control of assembly |

Development as a Biochemical Tool or Probe

Thiourea derivatives have a broad spectrum of biological activities and have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. mdpi.comnih.govnih.gov The ability of the thiourea group to interact with biological targets, often through hydrogen bonding and coordination with metal ions in enzymes, is central to its bioactivity. nih.gov

This compound, with its specific substitution pattern, could be explored as a potential biochemical tool or probe. For instance, thiourea-based fluorescent probes have been developed for the detection of specific ions, such as mercury(II), and anions in aqueous media. nih.govacs.org The benzyl group could be further functionalized with a fluorophore to create a sensor molecule, where the binding of a target analyte to the thiourea moiety would induce a change in the fluorescence signal.

Moreover, the structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. The thiourea scaffold is present in a number of known enzyme inhibitors, and the benzyl and methyl groups can be tailored to fit into specific binding pockets. nih.govresearchgate.net For example, thiourea derivatives have shown potential as inhibitors of enzymes like urease and carbonic anhydrase.

Table 4: Potential Biochemical Applications of this compound

| Application Area | Mode of Action | Potential Target |

| Enzyme Inhibition | Coordination to active site metal; H-bonding | Urease, Carbonic Anhydrase, Kinases nih.govresearchgate.net |

| Fluorescent Sensing | Binding-induced spectral change | Heavy metal ions (e.g., Hg²⁺), anions nih.gov |

| Drug Discovery Scaffold | Core structure for library synthesis | Various therapeutic targets |

| Agrochemicals | Disruption of biological processes in pests | Insecticides, fungicides, herbicides acs.org |

Conclusion and Future Research Directions

Summary of Current Understanding

Generally, compounds containing the carbamimidothioic acid core are recognized for their potential as intermediates in organic synthesis and as scaffolds for the development of biologically active molecules. The presence of the benzyl (B1604629) group suggests potential for interactions with aromatic-binding pockets in biological targets, while the methyl group can influence solubility and metabolic stability. However, without specific experimental data on N-benzyl-N'-methylcarbamimidothioic acid, any discussion of its properties remains speculative and based on the characteristics of related compounds.

Identified Gaps in Knowledge and Unexplored Research Avenues

The primary gap in knowledge is the fundamental characterization of this compound itself. There is a clear need for research to establish its basic physicochemical properties and to explore its potential applications.

Key unexplored research avenues include:

Synthesis and Characterization: The development and optimization of a synthetic route to produce this compound in good yield and purity is the first critical step. Following synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is required to definitively establish its structure.

Chemical Reactivity: A systematic investigation into the chemical reactivity of the carbamimidothioic acid functional group in this specific molecular context is needed. This includes its stability under various conditions and its potential to undergo further chemical transformations to create novel derivatives.

Biological Activity Screening: Given that related thiourea (B124793) derivatives have shown a wide range of biological activities, a broad-based screening of this compound is warranted. This could include assays for antimicrobial, antifungal, antiviral, anticancer, and enzyme inhibitory activities. For instance, some N-benzyl substituted imidazole (B134444) derivatives have been investigated as aldosterone (B195564) synthase inhibitors google.com, and other thiourea derivatives have been explored for their ability to inhibit farnesyl-protein transferase. google.com Similarly, various N-benzyl derivatives have demonstrated anti-inflammatory and anti-oxidative properties. frontiersin.orgnih.gov

Pharmacokinetic Profile: Should any promising biological activity be identified, preliminary studies into its absorption, distribution, metabolism, and excretion (ADME) properties would be a crucial next step.

Proposed Future Methodological Advancements and Interdisciplinary Studies

Future research on this compound would benefit significantly from a multidisciplinary approach, integrating advanced methodologies.

Computational Modeling: In the absence of experimental data, computational studies, such as Density Functional Theory (DFT) calculations, could provide initial insights into the molecule's electronic structure, stability, and potential reactivity. Molecular docking studies could also be employed to predict potential biological targets by virtually screening it against libraries of known protein structures.

High-Throughput Screening (HTS): Once the compound is synthesized, HTS technologies would enable the rapid and efficient screening of its biological activity against a vast array of targets, accelerating the discovery of any potential therapeutic applications.

Combinatorial Chemistry: The carbamimidothioic acid scaffold is amenable to combinatorial synthesis. By systematically varying the substituents at the N-benzyl and N'-methyl positions, a library of related compounds could be generated. This would facilitate the exploration of structure-activity relationships (SAR) and the optimization of any identified biological activities. For example, the synthesis of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides has been achieved through a multi-step process involving the reaction of (3,4-methylenedioxyphenyl)methylamine with arylsulfonyl chlorides, followed by benzylation. researchgate.net This approach could be adapted to create a diverse set of derivatives for screening.

Chemical Biology Approaches: If a biological target is identified, the development of chemical probes based on the this compound structure could be a powerful tool for studying cellular pathways and mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N'-methylcarbamimidothioic acid, and how can purity be ensured?

To synthesize this compound, consider adapting methodologies from analogous thiourea or carbamimidothioate derivatives. For example:

- Nucleophilic substitution : React benzylamine with methyl isothiocyanate under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Thiocarbamoylation : Use a benzyl halide and methyl carbamimidothioate in the presence of a base like K₂CO₃ in DMF at 60°C for 12 hours .

- Purity validation : Employ HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm via ¹H/¹³C NMR (δ 3.2 ppm for methyl protons; δ 165–170 ppm for thiocarbamoyl carbons) .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- pH stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify breakdown products (e.g., benzylamine or methylamine derivatives) .

- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures. For aqueous solutions, conduct accelerated stability studies at 40°C/75% RH for 4 weeks .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) can elucidate the reaction mechanisms involving this compound?

- DFT modeling : Optimize the geometry of the compound and transition states using B3LYP/6-31G(d) basis sets. Calculate activation energies for tautomerization (e.g., thione ⇌ thiol forms) or nucleophilic attack pathways .

- Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMSO) using the SMD continuum model. Compare with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How can contradictory data on the decomposition pathways of carbamimidothioic acid derivatives be resolved?

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N or ²H) to track bond cleavage. For example, incubate this compound-D₅ in D₂O and analyze fragments via HRMS .

- Competing pathways : Evaluate conditions favoring hydrolysis vs. oxidation. For instance, in acidic media (HCl), prioritize hydrolysis to thioureas; in the presence of H₂O₂, expect sulfoxide/sulfone byproducts .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

- Target selection : Screen against enzymes with thiourea-binding pockets (e.g., urease or carbonic anhydrase) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

- IC₅₀ determination : Perform dose-response assays (0.1–100 µM) in triplicate. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can analytical challenges in quantifying trace impurities in this compound be addressed?

- LC-MS/MS : Develop a MRM (multiple reaction monitoring) method with a deuterated internal standard (e.g., N-benzyl-D₅-N'-methylcarbamimidothioic acid) to achieve LOQ ≤ 0.1% .

- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and profile degradants using high-resolution mass spectrometry (Q-TOF) .

Q. Methodological Notes

- Synthetic optimization : Prioritize routes with ≥90% yield and ≤2% impurities (per ICH Q3A).

- Data interpretation : Cross-validate computational predictions with experimental kinetics (e.g., Eyring plots for activation parameters) .

- Biological assays : Include positive controls (e.g., acetohydroxamic acid for urease inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.